1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid
Overview
Description
1H-Pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid (1H-PPD) is an organic compound belonging to the class of pyridine derivatives. It is a white crystalline solid that is highly soluble in water and other organic solvents. 1H-PPD is widely used in the synthesis of pharmaceuticals and other organic compounds. It has also been studied for its potential applications in the fields of medicine and biochemistry.
Scientific Research Applications
Chemical Synthesis and Structure Analysis
Lichitsky et al. (2010) synthesized 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through a three-component condensation process involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid, highlighting the compound's structural versatility and potential for derivative formation (Lichitsky et al., 2010). Bahgat et al. (2009) conducted detailed investigations on the structure and vibrational spectra of similar compounds, providing insights into their chemical behavior and potential applications in material science or molecular chemistry (Bahgat, Al-Den Jasem, & El‐Emary, 2009).
Heterocyclic Compounds Analysis
Donaire-Arias et al. (2022) reviewed the diversity of substituents in pyrazolo[3,4-b]pyridines, their synthetic methods, and their biomedical applications, indicating a broad interest in these compounds across various scientific domains (Donaire-Arias et al., 2022).
Molecular Frameworks and Structural Properties
Ghosh and Bharadwaj (2005) characterized a metal-organic framework involving pyridine-2,6-dicarboxylic acid and detailed the formation of acyclic water clusters within its structure, showcasing the compound's relevance in materials science and nanotechnology (Ghosh & Bharadwaj, 2005).
Biomedical Research Applications
The compound and its derivatives have also been explored for their potential biomedical applications:
Biomedical Synthesis and Applications
The synthesis of 1H-pyrazolo[3,4-b]pyridine, a structurally similar compound, has been described by Bin and Zhenglin (2011), highlighting methods that are efficient, low-cost, and environmentally friendly, suggesting the potential for large-scale production for biomedical applications (Bin & Zhenglin, 2011).
Pharmacological Properties
Wójcicka and Redzicka (2021) reviewed the broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, including their use in treating diseases of the nervous and immune systems, as well as their antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)4-1-6-7(11-2-4)5(3-10-6)9(14)15/h1-3,10H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZDWGNIKQPEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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